2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide
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Overview
Description
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is a heterocyclic compound that features both an oxadiazole and an indole moiety. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-oxadiazole scaffold have been reported to exhibit a wide variety of biological activities, particularly for cancer treatment .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can inhibit various enzymes (thymidylate synthase, hdac, topoisomerase ii, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, suggesting they may inhibit cell growth or division .
Biochemical Analysis
Biochemical Properties
They have shown a wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Cellular Effects
Oxadiazoles have been found to influence cell function in a variety of ways . For instance, some oxadiazoles have shown promising anticancer activity, with IC50 values observed for in-vitro anti-cancer activities against various cell lines .
Molecular Mechanism
Oxadiazoles have been found to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Oxadiazoles have been found to have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
Oxadiazoles have been found to have varying effects at different dosages in animal models .
Metabolic Pathways
Oxadiazoles have been found to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Oxadiazoles have been found to interact with various transporters or binding proteins .
Subcellular Localization
Oxadiazoles have been found to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:
Cyclization: Benzophenone hydrazide undergoes cyclization to form the oxadiazole ring.
Nucleophilic Alkylation: The oxadiazole intermediate is then subjected to nucleophilic alkylation to introduce the indole moiety.
Final Coupling: The indole-oxadiazole intermediate is coupled with benzylacetamide under appropriate reaction conditions to yield the final compound
Chemical Reactions Analysis
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating cancer, bacterial infections, and inflammatory diseases
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-benzylacetamide is unique due to its dual oxadiazole and indole moieties, which confer a broad spectrum of biological activities. Similar compounds include:
1,3,4-oxadiazole derivatives: These compounds also exhibit significant biological activities, including anticancer and antimicrobial properties.
Indole derivatives: Indole-based compounds are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
By combining the oxadiazole and indole moieties, this compound offers a unique scaffold for the development of new therapeutic agents with enhanced biological activities.
Properties
IUPAC Name |
N-benzyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-18(20-11-14-6-2-1-3-7-14)12-23-16-9-5-4-8-15(16)10-17(23)19-22-21-13-25-19/h1-10,13H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZDDUZGUYZPAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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